An In-Depth Technical Guide to the Physical Properties of 3-Isopropylpiperidine
An In-Depth Technical Guide to the Physical Properties of 3-Isopropylpiperidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Isopropylpiperidine
3-Isopropylpiperidine, a substituted heterocyclic amine, represents a core structural motif in medicinal chemistry and organic synthesis. As a chiral secondary amine, its stereochemistry and physicochemical properties are pivotal in determining its interaction with biological targets and its utility as a synthetic building block. The piperidine ring is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to present substituents in a well-defined three-dimensional orientation. The 3-isopropyl substituent introduces chirality and lipophilicity, which can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive analysis of the core physical properties of 3-Isopropylpiperidine. Moving beyond a simple recitation of data, we delve into the causal relationships between its structure and observable properties. We further provide standardized, field-proven methodologies for the experimental determination of these properties, ensuring that researchers can validate and expand upon this foundational knowledge.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is the bedrock of its application in research and development. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability. The following table summarizes the key physical and chemical identifiers for 3-Isopropylpiperidine. Where precise experimental data is not publicly available, values are estimated based on established chemical principles and data from analogous structures, such as the parent piperidine molecule.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 3-(propan-2-yl)piperidine | [1] |
| Synonyms | 3-Isopropylpiperidine | [1] |
| CAS Number | 13603-18-4 | [1] |
| Molecular Formula | C₈H₁₇N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Boiling Point | Est. 175-180 °C | Rationale: Higher than piperidine (106 °C) due to increased molecular weight and van der Waals forces.[2] |
| Density | Est. ~0.85 g/mL | Rationale: Similar to piperidine (~0.86 g/mL), with a slight decrease expected due to the less dense alkyl substituent.[2] |
| pKa (conjugate acid) | Est. ~11.0 | Rationale: Similar to piperidine (pKa ~11.1), as the inductive effect of the 3-alkyl group has a minimal impact on the nitrogen's basicity.[2] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, chloroform, ether). | Rationale: The polar N-H group allows for hydrogen bonding with water, while the C8 hydrocarbon structure ensures solubility in organic solvents.[2] |
| XLogP3-AA | 1.9 | [1] |
Spectroscopic Profile: The Signature of a Molecule
Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous identification and structural confirmation. The following sections detail the experimental and predicted spectral data for 3-Isopropylpiperidine.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight and fragmentation pattern of a compound. The experimental spectrum for 3-Isopropylpiperidine confirms its molecular weight.
-
Molecular Ion (M⁺•): A peak is observed at m/z = 127 , corresponding to the molecular weight of the compound (C₈H₁₇N).[1]
-
Key Fragmentation: The most significant fragmentation pathway for alkylpiperidines is the alpha-cleavage, involving the loss of an alkyl group adjacent to the nitrogen. For 3-Isopropylpiperidine, the loss of the isopropyl group (•CH(CH₃)₂) would lead to a prominent fragment. Another likely fragmentation is the loss of an ethyl group via ring cleavage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, 3-Isopropylpiperidine exhibits characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| ~3300 (broad) | N-H Stretch | A single, moderately broad peak characteristic of a secondary amine. Broadening is due to hydrogen bonding.[3] |
| 2960-2850 | C-H Stretch (sp³) | Strong, sharp absorptions corresponding to the C-H bonds of the piperidine ring and the isopropyl group. |
| ~1465 | C-H Bend | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| ~1100 | C-N Stretch | A medium intensity peak corresponding to the stretching of the carbon-nitrogen bond. |
The vapor-phase IR spectrum available on public databases confirms these characteristic absorptions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The structure of 3-Isopropylpiperidine is asymmetric, meaning all protons on the piperidine ring are chemically distinct. This leads to a complex spectrum with significant signal overlap, particularly in the 1.0-2.0 ppm region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.1 - 2.5 | Multiplet | 3H | H2 (axial & eq), H6 (eq) | Protons alpha to the nitrogen are deshielded and appear downfield. |
| ~2.4 | Multiplet | 1H | H6 (axial) | The axial proton at C6 is typically more shielded than its equatorial counterpart. |
| ~1.9 - 1.5 | Multiplet | ~5H | H3, H4, H5, CH(isopropyl) | Complex region with overlapping signals from ring protons and the isopropyl methine. |
| ~1.1 | Multiplet | 1H | NH | The N-H proton signal is often broad and its position is concentration-dependent. |
| ~0.90 | Doublet | 6H | CH₃ (isopropyl) | The two methyl groups of the isopropyl substituent are diastereotopic and may appear as two distinct doublets, but are often seen as a single doublet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Broadband decoupled ¹³C NMR shows a single peak for each unique carbon atom.[3]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~54.5 | C2 | Carbon alpha to nitrogen. |
| ~47.0 | C6 | Carbon alpha to nitrogen. |
| ~43.0 | C3 | Carbon bearing the isopropyl group. |
| ~34.0 | C4 | Ring carbon. |
| ~32.5 | C H (isopropyl) | Methine carbon of the isopropyl group. |
| ~25.0 | C5 | Ring carbon. |
| ~20.0 | C H₃ (isopropyl) | The two methyl carbons are diastereotopic and may show slightly different chemical shifts. |
Experimental Methodologies: A Guide to Practice
The trustworthiness of physical property data hinges on robust and reproducible experimental protocols.[1] This section provides self-validating, step-by-step methodologies for determining the key physical properties of 3-Isopropylpiperidine.
Determination of Boiling Point (Microscale Method)
This method is ideal for small sample quantities and is based on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4][5][6]
Protocol:
-
Preparation: Place approximately 0.5 mL of 3-Isopropylpiperidine into a small test tube (e.g., a Durham tube).
-
Capillary Inversion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a Thiele tube or an oil bath. Heat the apparatus gently and evenly.
-
Observation: As the liquid heats, trapped air will exit the capillary tube. Upon reaching the boiling point, a steady and rapid stream of bubbles will emerge from the capillary tip.
-
Measurement: Remove the heat source. The boiling point is the temperature recorded the instant the bubble stream stops and the liquid is drawn back into the capillary tube.
-
Validation: Repeat the measurement twice. The values should agree within 1-2 °C. Record the atmospheric pressure, as boiling points are pressure-dependent.
Determination of Density
The density of a liquid can be accurately determined using a digital density meter, which measures the oscillation frequency of a U-tube filled with the sample. The ASTM D4052 and D7777 standards provide a robust framework for this measurement.[7][8][9]
Protocol:
-
Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 20 °C).
-
Temperature Equilibration: Ensure the instrument's measuring cell is at the desired, stable temperature (e.g., 20 °C).
-
Sample Introduction: Introduce the 3-Isopropylpiperidine sample into the measuring cell using a syringe, ensuring no air bubbles are present. The instrument will automatically fill the U-tube.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the sample's density.
-
Data Recording: The instrument's software calculates and displays the density, typically in g/cm³ or kg/m ³.
-
Cleaning and Validation: Clean the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air. Perform triplicate measurements on a fresh sample to ensure reproducibility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the base as a strong acid is incrementally added. The pKa is the pH at which the amine is 50% protonated.[1][10][11]
Protocol:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[10]
-
Solution Preparation: Accurately prepare a dilute aqueous solution of 3-Isopropylpiperidine (e.g., 0.01 M) in a jacketed beaker to maintain a constant temperature.
-
Titration Setup: Place the calibrated pH electrode and a magnetic stir bar into the solution. Use a burette to add a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Titration: Begin stirring and record the initial pH. Add small, precise increments of the HCl titrant, recording the pH after each addition once the reading has stabilized.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
pKa Determination: The pKa is determined from the titration curve. It is the pH value at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added). The equivalence point is identified as the point of maximum slope on the curve, which can be found using the first derivative (ΔpH/ΔV).
-
Validation: Perform the titration in triplicate to ensure the pKa values are consistent.
Conclusion
3-Isopropylpiperidine is a valuable chemical entity whose utility is fundamentally linked to its physical properties. This guide has provided a detailed overview of these properties, combining experimental data with scientifically grounded predictions to create a holistic profile. The basicity, defined by its pKa, dictates its behavior in physiological systems and as a catalyst. Its solubility and lipophilicity (XLogP) are critical predictors of its pharmacokinetic behavior. Finally, its unique spectroscopic fingerprint allows for its unambiguous identification and quality control. The provided experimental protocols offer a clear path for researchers to verify these properties in their own laboratories, ensuring a foundation of trust and accuracy in their scientific endeavors.
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